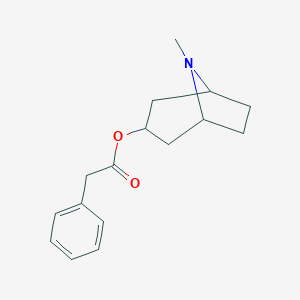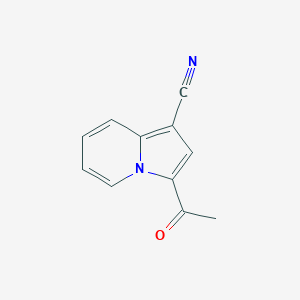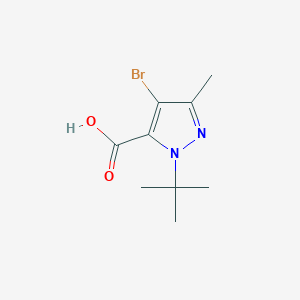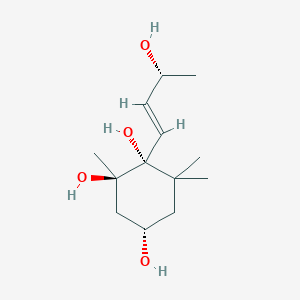
N,N'-Bis(2,6-diisopropylphényl)éthylènediamine
Vue d'ensemble
Description
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: is an organic compound with the molecular formula C26H40N2 . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2,6-diisopropylphenyl groups. This compound is known for its steric bulk and is often used in coordination chemistry and as a ligand in various catalytic processes .
Applications De Recherche Scientifique
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine has several scientific research applications, including:
Coordination Chemistry: It is used as a ligand to form complexes with various metals, which are studied for their catalytic properties.
Catalysis: The compound is employed in catalytic processes, such as hydrogenation and polymerization reactions.
Material Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
Target of Action
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is a complex organic compound that is used as an intermediate in organic synthesis
Mode of Action
It is known to be involved in the preparation of derived ruthenium olefin metathesis catalysts . It may interact with its targets through chemical reactions, leading to the formation of new compounds.
Result of Action
Its primary use is as an intermediate in organic synthesis, suggesting that its main effect is the production of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine typically involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The process involves heating the mixture to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine oxides, while reduction may produce the corresponding amines .
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2,6-diisopropylphenyl)-1,2-ethanediamine
- N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
- N,N’-Bis(2,6-diisopropylphenyl)ethanediimine
Uniqueness: N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is unique due to its specific steric properties, which make it particularly effective as a ligand in coordination chemistry. The presence of the bulky 2,6-diisopropylphenyl groups provides enhanced stability to metal complexes and influences their catalytic behavior, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMDHNMIJJBYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413079 | |
| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134030-22-1 | |
| Record name | N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134030-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134030-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (L1) influence the catalytic activity of the yttrium complex in C-H aminoalkylation reactions?
A: The research demonstrates that the bulky, sterically demanding 2,6-diisopropylphenyl substituents on the N,N'-Diarylethylenediamido ligand (L1) play a crucial role in enhancing the catalytic activity of the yttrium complex. [] The researchers compared the performance of the mixed ligated amidoyttrium complex Y(NBn2)(L1)(THF)2 (8) to Y[N(SiMe3)2]3 (1) and Y[N(SiMe3)2]2(NBn2)(THF) (2) in the C-H aminoalkylation of 2-substituted pyridines with nonactivated imines. [] The results showed that complex 8, containing L1, exhibited superior catalytic activity. [] This suggests that the steric bulk of L1 likely facilitates the formation of the reactive alkylyttrium species and promotes the desired C-H bond activation, ultimately leading to improved catalytic performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)






